3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone: is an organic compound with the molecular formula C16H12F2O3 . This compound is characterized by the presence of two fluorine atoms and a 1,3-dioxolane ring attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzoyl chloride and 1,3-dioxolane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include dichloromethane or tetrahydrofuran.
Reaction Steps: The 3,5-difluorobenzoyl chloride is reacted with 1,3-dioxolane in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone: Similar in structure but with fluorine atoms at different positions.
4,5-Difluoro-1,3-dioxolan-2-one: A related compound with a different core structure.
Uniqueness
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific substitution pattern and the presence of both fluorine atoms and a 1,3-dioxolane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3,5-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELDIRYNOUMNLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645088 |
Source
|
Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-68-7 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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